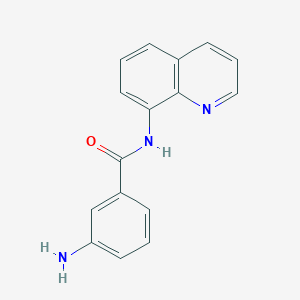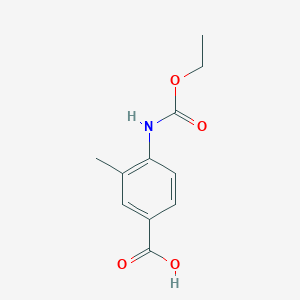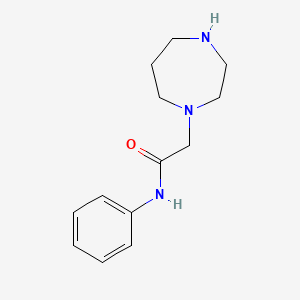
2-(1,4-diazepan-1-yl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,4-diazepan-1-yl)-N-phenylacetamide, also known as DZP, is a synthetic compound that belongs to the class of benzodiazepines. It is a white, crystalline powder that is soluble in water and organic solvents. DZP has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and anesthesia.
作用机制
2-(1,4-diazepan-1-yl)-N-phenylacetamide acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. 2-(1,4-diazepan-1-yl)-N-phenylacetamide binds to specific sites on the GABA-A receptor, which increases the affinity of the receptor for GABA. This leads to an increase in the inhibitory effects of GABA, which results in sedation, anxiolysis, and muscle relaxation.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(1,4-diazepan-1-yl)-N-phenylacetamide are similar to those of other benzodiazepines. It has sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. It also has a rapid onset of action and a relatively short duration of action. 2-(1,4-diazepan-1-yl)-N-phenylacetamide is metabolized in the liver and excreted in the urine.
实验室实验的优点和局限性
One of the main advantages of 2-(1,4-diazepan-1-yl)-N-phenylacetamide is its high potency and selectivity for the GABA-A receptor. This makes it a valuable tool for studying the role of GABA in the central nervous system. However, one of the limitations of 2-(1,4-diazepan-1-yl)-N-phenylacetamide is its potential for abuse and dependence. It can also cause sedation and respiratory depression at high doses, which can be dangerous in certain experimental settings.
未来方向
There are several future directions for research on 2-(1,4-diazepan-1-yl)-N-phenylacetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for anxiety disorders and insomnia. There is also ongoing research on the development of new benzodiazepines with improved selectivity and reduced side effects. Finally, there is interest in understanding the long-term effects of 2-(1,4-diazepan-1-yl)-N-phenylacetamide on the central nervous system, including its potential for tolerance, dependence, and withdrawal.
合成方法
The synthesis of 2-(1,4-diazepan-1-yl)-N-phenylacetamide involves the reaction of N-phenyl-1,4-diaminobutane with phenylacetyl chloride in the presence of a base such as sodium hydroxide. The product is then purified by recrystallization from a suitable solvent such as ethanol. The yield of 2-(1,4-diazepan-1-yl)-N-phenylacetamide obtained from this method is typically high, and the purity is also satisfactory for most research applications.
科学研究应用
2-(1,4-diazepan-1-yl)-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, it has been investigated for its ability to enhance memory and cognitive function in patients with Alzheimer's disease and other forms of dementia. In psychiatry, it has been studied for its anxiolytic and sedative properties, which make it a potential treatment for anxiety disorders and insomnia. In anesthesia, it has been investigated for its ability to induce and maintain general anesthesia.
属性
IUPAC Name |
2-(1,4-diazepan-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(15-12-5-2-1-3-6-12)11-16-9-4-7-14-8-10-16/h1-3,5-6,14H,4,7-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTZZSIBRYRKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-diazepan-1-yl)-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)


![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)

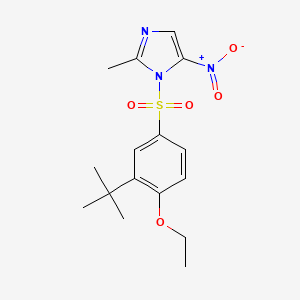
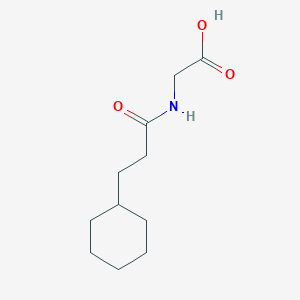
![2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)
